2-(Pyridin-2-yldisulfanyl)ethanamine
Overview
Description
2-(Pyridin-2-yldisulfanyl)ethanamine: is an organic compound with the molecular formula C7H10N2S2 . It is characterized by the presence of a pyridine ring and a disulfide linkage, which imparts unique chemical properties.
Scientific Research Applications
Chemistry: 2-(Pyridin-2-yldisulfanyl)ethanamine is used as a building block in the synthesis of more complex molecules. Its unique disulfide linkage makes it valuable in the study of redox reactions and disulfide exchange processes .
Biology: In biological research, this compound is used to study protein folding and disulfide bond formation. It serves as a model compound for understanding the role of disulfide bonds in protein structure and function .
Medicine: It is also explored for its potential use in developing novel therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of materials with specific redox properties. It is also utilized in the development of sensors and catalysts .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine typically involves the reaction of 2,2’-dithiodipyridine with cysteamine . The reaction is carried out in methanol under an inert atmosphere of nitrogen at room temperature. The reaction mixture is then concentrated under reduced pressure and purified by silica gel chromatography to yield the desired product .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, solvent, and purification techniques, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Pyridin-2-yldisulfanyl)ethanamine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The disulfide bond in the compound can be reduced to yield thiols.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted amines or amides.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-yldisulfanyl)ethanamine involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in further chemical reactions. This redox activity is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability .
Comparison with Similar Compounds
2,2’-Dithiodipyridine: Similar in structure but lacks the amino group.
Cysteamine: Contains a thiol group instead of a disulfide linkage.
2-(Pyridin-2-yl)ethanamine: Lacks the disulfide bond.
Uniqueness: 2-(Pyridin-2-yldisulfanyl)ethanamine is unique due to its combination of a pyridine ring, disulfide linkage, and amino group. This combination imparts distinct chemical properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFHAVVTPGHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232441 | |
Record name | Pyridyldithioethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83578-21-6 | |
Record name | Pyridyldithioethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridyldithioethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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